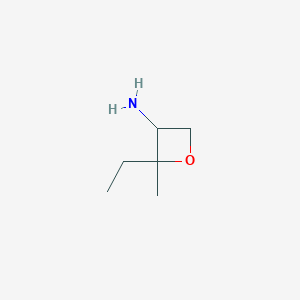

2-Ethyl-2-methyloxetan-3-amine

Description

Significance of Oxetane (B1205548) Motifs in Synthetic Design and Chemical Research

The oxetane ring, a four-membered cyclic ether, has garnered substantial interest in synthetic and medicinal chemistry. acs.org Historically underutilized compared to other cyclic ethers, the discovery of the oxetane-containing natural product paclitaxel (B517696) (Taxol) brought this motif to the forefront of chemical research. The incorporation of an oxetane ring into a molecule can profoundly influence its physicochemical properties. acs.org

Key attributes of the oxetane motif that make it valuable in synthetic design include:

Increased Three-Dimensionality: Oxetanes introduce a distinct three-dimensional character to otherwise flat molecules, which can enhance target selectivity and improve pharmacokinetic profiles. nih.gov

Modulation of Physicochemical Properties: The polar nature of the oxetane ring can lead to improved aqueous solubility, a critical factor in drug development. acs.orgresearchgate.net It can also influence lipophilicity and metabolic stability. acs.org

Bioisosteric Replacement: Oxetanes are often employed as bioisosteres for gem-dimethyl and carbonyl groups. acs.orgresearchgate.net This substitution can maintain or improve biological activity while enhancing metabolic stability and circumventing degradation pathways associated with carbonyl groups. nih.govbeilstein-journals.org

Conformational Constraint: The rigid structure of the oxetane ring can reduce the conformational flexibility of a molecule, potentially leading to a more favorable binding affinity with biological targets.

The development of new synthetic methodologies has further expanded the accessibility and utility of oxetane derivatives in research. acs.org

Role of Substituted Amines in Advanced Organic Synthesis and Functional Molecules

Substituted amines are fundamental building blocks in organic chemistry, integral to the synthesis of a vast array of functional molecules. amerigoscientific.com Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms have been replaced by an alkyl or aryl group. universalclass.com Their versatility stems from the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties. numberanalytics.com

The significance of substituted amines in organic synthesis is highlighted by their diverse reactivity:

Nucleophilic Reactions: Amines readily act as nucleophiles, participating in reactions such as alkylation, acylation, and additions to carbonyl compounds and epoxides. numberanalytics.comfiveable.me These reactions are foundational for constructing complex molecular architectures.

Synthesis of Heterocycles: Amines are key precursors in the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and other biologically active molecules. amerigoscientific.com

Formation of Amides: The reaction of amines with carboxylic acid derivatives to form amides is one of the most important bond-forming reactions in organic chemistry, crucial for the synthesis of peptides and polymers. amerigoscientific.com

In the context of functional molecules, the amine group is a common feature in pharmaceuticals, agrochemicals, and materials. amerigoscientific.comnumberanalytics.com The basicity of the amine can be finely tuned through substitution, which is a critical aspect of drug design. nih.gov

Overview of 2-Ethyl-2-methyloxetan-3-amine as a Model Compound for Fundamental Research

This compound serves as an exemplary model for studying the interplay between the oxetane ring and a primary amine functionality. This compound, with the chemical formula C6H13NO, integrates the structural features discussed in the preceding sections. achemblock.com Its systematic IUPAC name is this compound. achemblock.com

The structure of this compound presents several points of interest for fundamental research:

Stereochemistry: The substitution pattern on the oxetane ring creates stereocenters, offering opportunities to investigate the synthesis and properties of different stereoisomers.

Influence on Amine Basicity: The proximity of the electron-withdrawing oxetane ring is expected to modulate the basicity of the amine group, a key parameter influencing its chemical and biological behavior. nih.gov

Synthetic Accessibility: The synthesis of this and related substituted oxetane amines provides a platform for developing and refining synthetic methodologies for this class of compounds.

Below is a data table summarizing some of the key properties of this compound.

| Property | Value |

| CAS Number | 2306275-67-0 |

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.18 g/mol |

| IUPAC Name | This compound |

| SMILES | CCC1(C)OCC1N |

Data sourced from multiple chemical suppliers. achemblock.comchemsrc.comarctomsci.comamadischem.com

Scope and Objectives of the Research Outline

This article aims to provide a focused and detailed examination of the chemical compound this compound. The primary objectives are to:

Thoroughly describe the structural and physicochemical properties of the compound.

Detail established and potential synthetic routes for its preparation.

Explore its reactivity and potential applications in organic synthesis.

Position the compound within the broader context of oxetane-containing amines in chemical research.

The content will adhere strictly to the outlined sections, presenting scientifically accurate information based on available research and chemical data.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-methyloxetan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-6(2)5(7)4-8-6/h5H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYKYTWSZNTXIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(CO1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethyl 2 Methyloxetan 3 Amine and Analogues

Strategies for Oxetane (B1205548) Ring Construction with Embedded Amine Functionality

The synthesis of the oxetane ring is a significant challenge due to its inherent ring strain, which makes the kinetics of its formation less favorable compared to three, five, or six-membered rings. acs.org Consequently, constructing the 2,2,3-trisubstituted pattern of 2-Ethyl-2-methyloxetan-3-amine requires robust and often highly specialized synthetic strategies. These methods typically involve either the formation of the heterocyclic ring from an acyclic precursor or the rearrangement of another cyclic system.

Intramolecular Cyclization Approaches to Oxetane Scaffolds

The most prevalent method for constructing the oxetane ring is through intramolecular C–O bond formation, a variant of the Williamson ether synthesis. beilstein-journals.orgacs.org This approach typically involves the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a suitable leaving group. The process is an example of a 4-exo-tet cyclization, which is kinetically the least favored of the small ring-forming reactions (n-exo-tet where n ≤ 7). beilstein-journals.org Despite this kinetic barrier, its practicality and versatility have made it a common strategy. beilstein-journals.org

To achieve a 2,2-disubstituted-3-aminooxetane scaffold, the synthesis would logically start from a 2,2-disubstituted-1,3-diol bearing a protected amine or a precursor functionality (like an azide or nitro group) at the C3 position. The primary hydroxyl group is then selectively activated, for example, as a tosylate or mesylate, to facilitate the subsequent intramolecular nucleophilic substitution by the tertiary hydroxyl group under basic conditions.

Table 1: Representative Intramolecular Cyclization for Oxetane Formation

| Precursor Type | Leaving Group | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Haloalcohol | Iodo (-I) | DBU | Toluene, 80°C | High | thieme-connect.de |

| 1,3-Diol (as Monotosylate) | Tosyl (-OTs) | NaH | THF, 0°C to rt | Moderate to High | acs.org |

This table presents generalized conditions for the Williamson ether synthesis adapted for oxetane formation. DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; NaH: Sodium hydride; THF: Tetrahydrofuran.

A notable advancement couples Williamson etherification with alcohol C-H functionalization, creating a novel synthetic pathway that circumvents multistep preparations of the required 1,3-substituted precursors. beilstein-journals.orgacs.org This method utilizes a photochemically initiated hydrogen atom transfer (HAT) process to generate a radical at the α-position to an alcohol, which then adds to a vinyl sulfonium salt. The resulting intermediate possesses the necessary leaving group to undergo a facile 4-exo-tet cyclization to furnish the oxetane ring. acs.orgnih.gov

Ring-Expansion Reactions for Oxetane Synthesis

An alternative and powerful strategy for oxetane synthesis involves the ring expansion of smaller, three-membered rings, typically epoxides. nih.gov This approach is thermodynamically driven by the release of ring strain, as oxetanes (25.5 kcal/mol) are slightly less strained than epoxides (27.3 kcal/mol). nih.gov The most common reagents for this transformation are sulfur ylides, such as those used in the Corey-Chaykovsky reaction. acs.orgnih.gov

For the synthesis of this compound analogues, a 2,2-disubstituted epoxide serves as the starting material. Treatment of an epoxide, such as 2-(aminomethyl)-2-ethyl-2-methyloxirane, with a sulfoxonium ylide would lead to the desired 3-aminooxetane structure. The challenge lies in the synthesis of the requisite highly substituted epoxide precursor.

Recent research has demonstrated the utility of this strategy in complex settings. For instance, a sulfoxonium ylide-mediated epoxide ring expansion was a key step in the synthesis of a bioactive steroid derivative, showcasing the method's applicability. acs.orgnih.gov

Stereoselective Oxetane Formation Methodologies

Controlling stereochemistry is paramount in modern synthesis, particularly for bioactive molecules. Stereoselective methods for oxetane formation often rely on the use of chiral starting materials or the application of asymmetric catalysis. acs.org

One effective approach involves the stereoselective rearrangement of chiral oxirane (epoxide) derivatives. researchgate.net For example, treatment of chiral benzyl epoxy ethers derived from amino acids like valine or leucine with superbases such as lithium diisopropylamide (LDA) and potassium tert-butoxide (LiDAKOR) can generate amino alcohol-substituted oxetanes with high regio- and stereoselectivity. acs.orgresearchgate.net The stereochemistry of the starting epoxide dictates the relative configuration of the substituents on the final oxetane ring. acs.org

Another strategy employs the enantioselective reduction of β-halo ketones, followed by a base-promoted Williamson ether cyclization. The use of a chiral reducing agent establishes the stereocenter, which is then retained during the ring-closing step. acs.org

Table 2: Examples of Stereoselective Oxetane Synthesis

| Method | Chiral Source | Key Reagent/Catalyst | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Epoxy ether rearrangement | Chiral amino acid | LiDAKOR | anti configuration | acs.org |

| Asymmetric reduction | Chiral borohydride reagent | (S)-Alpine-Borane® | High enantiomeric excess | acs.org |

This table summarizes key aspects of different stereoselective strategies for synthesizing chiral oxetane derivatives.

Installation and Functionalization of the Amine Moiety in Oxetane Systems

Once the oxetane core is constructed, the introduction and subsequent manipulation of the amine group are critical steps. The amine functionality not only influences the physicochemical properties of the molecule but also provides a handle for further derivatization.

Direct Amination Strategies for Substituted Oxetanes

Directly introducing an amine group onto a preformed oxetane ring is a highly efficient strategy. One of the most common methods for synthesizing 3-aminooxetanes is the reductive amination of oxetan-3-one. nih.gov This versatile ketone can be reacted with a primary amine (or ammonia) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield the corresponding 3-aminooxetane. To obtain the target this compound, this would require the synthesis of 2-ethyl-2-methyloxetan-3-one, a non-trivial synthetic target itself.

More recently, novel cross-coupling methodologies have emerged. Bull and coworkers developed a defluorosulphonylative coupling of 3-aryl-3-(fluorosulfonyl)oxetanes with a wide range of amines. beilstein-journals.orgresearchgate.net This reaction proceeds through the formation of a planar oxetane carbocation intermediate upon heating, which is then trapped by the amine nucleophile. researchgate.net This method mimics a standard amide coupling, allowing for the direct use of extensive amine libraries to create diverse 3-aminooxetane analogues. beilstein-journals.orgresearchgate.net

Another innovative approach reported by Terrett and Huestis utilizes a combination of photoredox and nickel catalysis to couple 3-carboxy-3-aryloxetanes with amino acids, forging a C-N bond and installing the amino group. beilstein-journals.org

Derivatization and Chemical Transformations of the Primary Amine Group in this compound

The primary amine in this compound is a versatile functional group that can undergo a wide array of chemical transformations, allowing for the synthesis of a diverse library of analogues. Standard reactions of primary amines, such as N-alkylation, N-acylation, and sulfonamide formation, can be readily applied.

Furthermore, 3-aminooxetanes have been identified as valuable 1,3-amphoteric molecules, possessing both a nucleophilic amine and a latent electrophilic site due to the strained oxetane ring. rsc.org This dual reactivity has been exploited in various intermolecular annulation reactions. For instance, 3-aminooxetanes can undergo [3+2] annulation with partners like isothiocyanates, carbon disulfide, and even carbon dioxide to form five-membered heterocyclic rings such as iminothiazolidines and oxazolidinones. rsc.orgresearchgate.net

A silver-catalyzed [3+2] annulation between 3-aminooxetanes and siloxy alkynes has also been developed to provide convenient access to functionalized γ-lactams with high regio- and stereoselectivity. acs.org These transformations highlight the synthetic utility of the primary amine group not just as a static substituent but as an active participant in complex ring-forming reactions, enabling rapid diversification of the oxetane scaffold.

Green Chemistry and Sustainable Synthetic Approaches for Oxetane-Amines

The pursuit of sustainability in the synthesis of oxetane-amines involves the development of methods that reduce waste, minimize the use of hazardous materials, and improve energy efficiency. Key to this endeavor is the implementation of catalytic processes and the replacement of conventional volatile organic compounds (VOCs) with greener alternatives.

Catalytic Methods for Oxetane-Amine Synthesis

Catalytic approaches offer significant advantages over stoichiometric methods by enabling reactions with higher atom economy, lower energy consumption, and the potential for catalyst recycling. The synthesis of oxetane-amines can be approached through various catalytic strategies, including the formation of the oxetane ring followed by amination, or the construction of the amino-functionalized ring in a more concerted fashion.

One prominent strategy involves the gold-catalyzed synthesis of oxetan-3-ones from readily available propargylic alcohols. This method is notable for its operational simplicity, proceeding under "open flask" conditions without the need for rigorously dry or inert atmospheres nih.gov. The resulting oxetan-3-one is a key intermediate that can be further functionalized to the corresponding 3-aminooxetane. For instance, a one-step preparation of the parent oxetan-3-one from propargyl alcohol can be achieved in good yield using a gold catalyst nih.gov. Subsequent reductive amination of the ketone can then furnish the desired amine.

Visible light photoredox catalysis has also emerged as a powerful tool for the synthesis of substituted oxetanes. This approach can be applied to the functionalization of complex molecules under mild conditions acs.org. For example, the synthesis of spiro-oxetanes can be achieved in excellent yields using an iridium photocatalyst or a more affordable organic photocatalyst like 4CzIPN nih.gov. While not directly producing an amino group, these methods provide access to functionalized oxetane cores that can be converted to amines in subsequent steps.

Furthermore, Brønsted acid catalysis can be employed for the synthesis of functionalized 1,4-dioxanes from oxetan-3-ols, demonstrating the activation of the oxetane ring under acidic conditions nih.govacs.org. This reactivity highlights the potential for acid-catalyzed amination of oxetan-3-ols to produce the target aminooxetanes. The stability of 3,3-disubstituted oxetanes to external nucleophiles, while being susceptible to intramolecular ring-opening, is a key consideration in designing such synthetic routes nih.gov.

The table below summarizes various catalytic approaches that are relevant to the synthesis of the oxetane core, a crucial step towards obtaining this compound.

| Catalyst Type | Substrate | Product | Key Features |

| Gold Catalyst | Propargylic Alcohols | Oxetan-3-ones | "Open flask" conditions, one-step synthesis nih.gov. |

| Iridium Photocatalyst | Alcohols and Vinyl Sulfonium Salts | Spiro-oxetanes | High yields, applicable to complex molecules nih.gov. |

| Organic Photocatalyst (4CzIPN) | Alcohols and Vinyl Sulfonium Salts | Spiro-oxetanes | More affordable alternative to iridium catalysts nih.gov. |

| Brønsted Acid (Tf₂NH) | Oxetan-3-ols and 1,2-diols | 1,4-Dioxanes | Demonstrates activation of the oxetane ring nih.govacs.org. |

Environmentally Benign Solvent Systems in Oxetane-Amine Synthesis

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional solvents are often volatile, flammable, and toxic, contributing significantly to chemical waste. Green chemistry promotes the use of safer, more sustainable alternatives.

Several environmentally benign solvents have been identified as suitable replacements for conventional ones in organic synthesis. These include bio-based solvents and those with favorable safety and environmental profiles. For the synthesis of oxetanes and their derivatives, solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl lactate are promising candidates researchgate.net. These solvents are often derived from renewable resources and exhibit lower toxicity and volatility compared to their traditional counterparts researchgate.net. For instance, 2-MeTHF is a bio-based solvent that is a viable alternative to tetrahydrofuran (THF) and other chlorinated solvents researchgate.net.

The selection of a green solvent should also consider its compatibility with the specific reaction conditions and its ability to be recycled. Solvent selection guides, such as those developed by pharmaceutical companies, can aid in choosing the most appropriate and sustainable solvent for a given transformation whiterose.ac.uknih.gov. These guides often rank solvents based on their environmental, health, and safety impacts.

The following table presents a selection of green solvents and their potential applications in the synthesis of oxetane-amines, offering alternatives to more hazardous options.

| Green Solvent | Traditional Counterpart(s) | Key Advantages |

| 2-Methyltetrahydrofuran (2-MeTHF) | THF, Toluene, Dichloromethane | Bio-based, lower volatility, stable to acids and bases researchgate.net. |

| Cyclopentyl Methyl Ether (CPME) | Ethereal solvents | Greener, cost-effective, easy to use researchgate.net. |

| Ethyl Lactate | Acetone, Toluene, Xylene | Bio-based, safer workplace alternative. |

| Water | Organic Solvents | Non-toxic, non-flammable, inexpensive nih.gov. |

| Supercritical CO₂ | Organic Solvents | Non-toxic, non-flammable, selective extraction nih.gov. |

The integration of catalytic methods with these green solvent systems provides a powerful strategy for the sustainable synthesis of this compound and its analogs, aligning with the core principles of green chemistry to create safer and more efficient chemical processes.

Mechanistic Investigations into the Reactivity of 2 Ethyl 2 Methyloxetan 3 Amine

Ring-Opening Reactions of the Oxetane (B1205548) Moiety in 2-Ethyl-2-methyloxetan-3-amine

The significant ring strain of the oxetane ring, estimated to be around 25.5 kcal/mol, is a primary driver for its ring-opening reactions. beilstein-journals.org This strain, coupled with the polarization of the C-O bonds, makes the oxetane susceptible to cleavage by a variety of reagents. beilstein-journals.org For an unsymmetrically substituted oxetane like this compound, the regioselectivity of the ring-opening is a key mechanistic aspect to consider.

Nucleophilic Ring-Opening Pathways

In nucleophilic ring-opening reactions, the attacking nucleophile generally approaches the less sterically hindered carbon atom of the oxetane ring in an SN2-type mechanism. magtech.com.cn For this compound, this would correspond to the C4 carbon. Strong nucleophiles are typically required for this transformation to proceed without prior activation of the oxetane ring. magtech.com.cn

The general mechanism involves the direct attack of the nucleophile on one of the electrophilic carbon atoms of the oxetane ring, leading to the cleavage of a C-O bond. The regioselectivity of this attack is primarily governed by steric effects. In the case of 2,2-disubstituted oxetanes, nucleophilic attack is generally directed to the less substituted C4 position. researchgate.net

Table 1: Predicted Regioselectivity of Nucleophilic Ring-Opening of this compound

| Nucleophile | Predicted Site of Attack | Predicted Major Product |

| Strong Nucleophiles (e.g., Grignard reagents, organolithiums) | C4 (less substituted) | 3-Amino-2-ethyl-2-methyl-butan-1-ol derivative |

| Weaker Nucleophiles (e.g., amines, alcohols) | C4 (less substituted, may require activation) | 3-Amino-2-ethyl-2-methyl-butan-1-ol derivative |

It is important to note that while direct nucleophilic attack is possible, the reactivity of the oxetane ring is significantly enhanced by electrophilic activation.

Electrophilic Activation and Subsequent Ring-Opening Mechanisms

Electrophilic activation of the oxetane oxygen atom by a Lewis or Brønsted acid greatly facilitates nucleophilic attack. researchgate.net This activation enhances the electrophilicity of the ring carbons and weakens the C-O bonds, allowing for ring-opening by even weak nucleophiles. magtech.com.cn

The mechanism proceeds through the initial coordination of the electrophile (e.g., a proton or a Lewis acid) to the oxetane oxygen, forming an oxonium ion intermediate. This intermediate is highly activated towards nucleophilic attack. The subsequent attack by a nucleophile can proceed via two main pathways, which influences the regioselectivity:

SN2-like pathway: The nucleophile attacks one of the ring carbons, leading to inversion of stereochemistry if the carbon is chiral. In this case, attack at the less sterically hindered C4 position is still favored.

SN1-like pathway: If the substituents on the oxetane ring can stabilize a positive charge, partial or full carbocation formation may occur at the more substituted carbon (C2 in this case). The nucleophile then attacks this carbocationic center. For this compound, the tertiary nature of the C2 carbon suggests that an SN1-like mechanism with attack at C2 is plausible under strongly acidic conditions. stackexchange.comresearchgate.net

The regioselectivity of the ring-opening of unsymmetrical oxetanes under acidic conditions is controlled by a balance of steric and electronic effects. magtech.com.cn While strong nucleophiles tend to attack the less substituted carbon, weaker nucleophiles in the presence of acid can attack the more substituted carbon that can better stabilize a positive charge. magtech.com.cn

Acid-Catalyzed and Base-Catalyzed Ring-Opening Mechanisms

Acid-Catalyzed Ring-Opening: As discussed above, acid catalysis is a powerful method for promoting the ring-opening of oxetanes. The regioselectivity in the acid-catalyzed ring-opening of this compound will be highly dependent on the reaction conditions and the nature of the nucleophile.

With weak nucleophiles: Attack is likely to occur at the more substituted C2 position, proceeding through a mechanism with significant carbocationic character. magtech.com.cn This would lead to the formation of a tertiary alcohol derivative.

With strong nucleophiles: Even under acidic conditions, attack at the less hindered C4 position can still be a competing pathway.

Base-Catalyzed Ring-Opening: Direct base-catalyzed ring-opening of oxetanes is generally not a facile process unless the nucleophile is very strong. The hydroxide (B78521) ion, for instance, is typically not nucleophilic enough to open the oxetane ring without activation. youtube.com However, intramolecular ring-opening can be induced by a base if a suitable internal nucleophile is present. In the case of this compound, the amine group itself could potentially act as an internal nucleophile under certain conditions, though this would lead to the formation of a highly strained azetidine (B1206935) ring and is therefore less likely. Strong bases are more likely to deprotonate the amine group rather than promote ring-opening. It has been noted that 3,3-disubstituted oxetanes show considerable stability under basic conditions, which are often employed to prevent undesired ring-opening during other chemical transformations. chemrxiv.org

Reactivity Profile of the Amine Functional Group in the Oxetane System

The primary amine group in this compound is a key center of reactivity, capable of participating in a wide range of chemical transformations characteristic of aliphatic amines.

Electrophilic Reactions at the Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom makes the amine group in this compound nucleophilic and susceptible to reactions with a variety of electrophiles. byjus.com These reactions are fundamental to the derivatization of this compound.

Common electrophilic reactions at the amine nitrogen include:

Alkylation: Reaction with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org

Acylation: Reaction with acid chlorides or anhydrides yields the corresponding amides. This is often used as a method to protect the amine group. ucalgary.ca

Reaction with Carbonyl Compounds: Primary amines react with aldehydes and ketones to form imines (Schiff bases). libretexts.org

Reaction with Nitrous Acid: The reaction of primary aliphatic amines with nitrous acid typically leads to the formation of an unstable diazonium salt, which readily decomposes to form a carbocation, resulting in a mixture of substitution and elimination products. altervista.org

The presence of the bulky 2-ethyl-2-methyl-oxetanyl group may introduce some steric hindrance around the amine, potentially influencing the rate of these reactions compared to less hindered primary amines.

Protonation Equilibria and Basicity Studies for Oxetane-Amines

The basicity of the amine group is a critical parameter that influences its nucleophilicity and its behavior in biological systems. The presence of the oxetane ring is known to have a significant impact on the basicity of a proximal amine. The oxetane ring acts as an inductive electron-withdrawing group, which reduces the pKa of an adjacent amine. nih.gov This effect decreases with increasing distance between the oxetane ring and the amine group. For an amine at the 3-position of the oxetane ring (a β-amino oxetane), a reduction in pKa is expected.

Table 2: Estimated pKa Values for this compound Compared to Related Amines

| Compound | Structure | Estimated pKa | Rationale |

| Ethylamine | CH3CH2NH2 | ~10.8 | Reference primary amine. indiana.edu |

| This compound | C6H13NO | ~8-9 | The electron-withdrawing inductive effect of the oxetane ring is expected to lower the pKa compared to a simple primary amine. nih.gov |

| Cyclobutylamine | C4H9N | ~10.5 | For comparison, a non-oxygenated cyclic amine. |

This lowered basicity has important implications for the reactivity of this compound. For instance, at physiological pH, a larger fraction of the amine will exist in its protonated, non-nucleophilic ammonium form compared to a more basic aliphatic amine. This can modulate its reactivity in biological contexts and influence its pharmacokinetic properties in medicinal chemistry applications. nih.gov

Interplay Between Oxetane Ring Strain and Adjacent Amine Reactivity

The reactivity of this compound is fundamentally governed by the inherent ring strain of the oxetane moiety, estimated to be around 25.5 kcal/mol. beilstein-journals.org This strain, a consequence of distorted bond angles deviating from the ideal tetrahedral geometry, renders the C-O bonds susceptible to cleavage. The presence of an amino group at the C3 position introduces a nucleophilic center in close proximity to the electrophilic carbons of the oxetane ring, leading to a unique chemical behavior.

The substitution pattern at the C2 position, with both an ethyl and a methyl group, introduces significant steric hindrance. This steric bulk around the oxetane ring generally contributes to the kinetic stability of the molecule by shielding the ring carbons from external nucleophilic attack. nih.gov However, the amine at C3 can act as an internal nucleophile, potentially facilitating ring-opening reactions under certain conditions, particularly in an acidic environment where the amine is protonated.

The interplay between the ring strain and the amine's nucleophilicity can be modulated by the electronic effects of the substituents. While alkyl groups are generally considered electron-donating, their precise influence on the charge distribution within the oxetane ring of this specific compound is not extensively documented. It is plausible that the inductive effect of the ethyl and methyl groups at C2 slightly alters the electron density at the adjacent ring carbons, thereby influencing the rate and regioselectivity of potential ring-opening reactions.

Research on related 3-aminooxetanes has shown that they can function as 1,3-amphoteric molecules, capable of participating in [3+2] annulation reactions with polarized π-systems. This reactivity stems from the ability of the amine to act as a nucleophile, initiating a cascade that culminates in the cleavage of the oxetane C-O bond. While specific studies on this compound in this context are not available, it is a probable reactive pathway for this compound.

The basicity of the amine group is also influenced by the oxetane ring. The electron-withdrawing inductive effect of the ether oxygen can reduce the pKa of the adjacent amine, making it less basic than a comparable acyclic amine. This moderation of basicity can have significant implications for its reactivity and physiological properties. acs.org

Table 1: Factors Influencing the Reactivity of this compound

| Factor | Description | Consequence |

|---|---|---|

| Oxetane Ring Strain | Approximately 25.5 kcal/mol due to bond angle distortion. | Provides a thermodynamic driving force for ring-opening reactions. |

| C2-Alkylation (Ethyl & Methyl) | Steric bulk around the oxetane ring. | Increases kinetic stability against external nucleophiles. |

| C3-Amine Group | Internal nucleophile adjacent to the strained ring. | Can facilitate intramolecular ring-opening, especially under acidic conditions. |

| Inductive Effects | Electron-donating nature of alkyl groups and electron-withdrawing nature of the ether oxygen. | Modulates electron density within the ring and the basicity of the amine. |

Studies on Rearrangement Reactions and Mechanistic Pathways of Degradation (excluding stability profiles)

The degradation of this compound, particularly under acidic conditions, is a critical aspect of its chemical profile. Mechanistic studies on analogous compounds suggest that protonation of the oxetane oxygen is a key initial step, which activates the ring for nucleophilic attack. nih.gov

One plausible degradation pathway involves the formation of a carbocation intermediate. Following protonation of the ether oxygen, cleavage of a C-O bond can lead to a tertiary carbocation at the C2 position. The presence of two alkyl substituents (ethyl and methyl) at this position would contribute to the stabilization of such a carbocation. This intermediate could then be trapped by a nucleophile present in the reaction medium, leading to a ring-opened product.

Alternatively, the protonated amine can act as an intramolecular nucleophile, leading to a bicyclic azetidinium intermediate, which would be highly strained and likely to undergo further rearrangement or ring-opening. Studies on 3,3-disubstituted oxetanes with an internal nucleophile have indicated a higher propensity for ring-opening under acidic conditions. acs.org

Rearrangement reactions of oxetanes often proceed through carbocationic intermediates, leading to the formation of different heterocyclic systems or acyclic products. For instance, acid-catalyzed rearrangements of substituted oxetanols have been shown to yield complex fused lactones. nih.gov While specific rearrangement pathways for this compound have not been elucidated, the potential for skeletal reorganization following ring-opening is significant.

Computational studies on related 3-aryl-oxetanes have provided insights into the stability of radical and carbocation intermediates at the C3 position, suggesting that the strained ring influences their reactivity. acs.org Similar computational analyses for this compound could illuminate the preferred mechanistic pathways for its degradation and rearrangement.

Table 2: Plausible Mechanistic Steps in the Degradation of this compound

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Protonation | In an acidic medium, the oxetane oxygen or the amine nitrogen is protonated. | Oxonium ion or Ammonium ion |

| 2. Ring-Opening | Cleavage of a C-O bond, potentially facilitated by the protonated species. | Carbocation at C2 or C3, or direct attack by an internal/external nucleophile. |

| 3. Nucleophilic Attack | The intermediate is attacked by a solvent molecule or another nucleophile. | Ring-opened diol, amino alcohol, or other functionalized acyclic compounds. |

| 4. Rearrangement | The carbocation intermediate undergoes skeletal reorganization. | Formation of alternative heterocyclic structures (e.g., tetrahydrofurans) or unsaturated acyclic compounds. |

It is important to note that the specific degradation products and the dominant mechanistic pathways will be highly dependent on the reaction conditions, including the nature of the acid or base catalyst, the solvent, and the temperature.

Stereochemical Aspects and Chiral Synthesis of 2 Ethyl 2 Methyloxetan 3 Amine

Elucidation of Stereoisomeric Forms and Absolute Configuration of 2-Ethyl-2-methyloxetan-3-amine

This compound possesses two chiral centers at the C2 and C3 positions of the oxetane (B1205548) ring. The presence of these two stereocenters gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These are designated as (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between the two pairs of enantiomers is diastereomeric.

The relative stereochemistry of the substituents on the oxetane ring can be described as cis or trans. In the cis isomers, the ethyl/methyl groups at C2 and the amine group at C3 are on the same face of the ring, while in the trans isomers, they are on opposite faces. The elucidation of the absolute configuration of each stereoisomer would require advanced analytical techniques. X-ray crystallography of a single crystal of a pure stereoisomer or a suitable crystalline derivative is the most definitive method for determining the absolute configuration. In the absence of crystalline material, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, can help determine the relative stereochemistry (cis vs. trans). The absolute configuration can often be inferred by comparing chiroptical data, such as optical rotation and circular dichroism (CD) spectra, with data from compounds of known absolute configuration or with quantum chemical calculations.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Relationship | Relative Stereochemistry |

| (2R,3R) | Enantiomer of (2S,3S) | trans |

| (2S,3S) | Enantiomer of (2R,3R) | trans |

| (2R,3S) | Enantiomer of (2S,3R) | cis |

| (2S,3R) | Enantiomer of (2S,3S) | cis |

Asymmetric Synthetic Routes to Enantiopure this compound

The development of synthetic routes that provide access to enantiomerically pure forms of this compound is crucial for evaluating their individual biological activities. Asymmetric synthesis, which utilizes chiral elements to induce stereoselectivity, is the most direct approach to obtaining single enantiomers.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. For the synthesis of chiral amines, chiral sulfinamides, such as tert-butanesulfinamide, have proven to be highly effective chiral auxiliaries. A potential route to enantiopure this compound could involve the reaction of a chiral sulfinamide with 2-ethyl-2-methyloxetan-3-one, followed by stereoselective reduction of the resulting sulfinylimine and subsequent removal of the auxiliary.

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a powerful tool in modern organic synthesis. Chiral phosphoric acids have been shown to catalyze the asymmetric ring-opening of 3-substituted oxetanes with aromatic amines. While this approach may not be directly applicable to the synthesis of the title compound, it highlights the potential of chiral catalysts to control stereochemistry in reactions involving oxetanes. An alternative strategy could involve the asymmetric reduction of 2-ethyl-2-methyloxetan-3-one using a chiral catalyst, such as a Noyori-type ruthenium catalyst, to produce a chiral 3-hydroxyoxetane, which could then be converted to the amine with retention or inversion of configuration.

Table 2: Representative Chiral Auxiliaries and Catalysts in Asymmetric Amine Synthesis

| Method | Chiral Inductor | Key Transformation | Potential Application |

| Chiral Auxiliary | (R)- or (S)-tert-Butanesulfinamide | Diastereoselective reduction of a sulfinylimine | Synthesis of chiral 3-aminooxetanes |

| Asymmetric Catalysis | Chiral Phosphoric Acid | Asymmetric ring-opening of oxetanes | Access to functionalized chiral oxetanes |

| Asymmetric Catalysis | Chiral Ruthenium Complex | Asymmetric hydrogenation of ketones | Enantioselective synthesis of 3-hydroxyoxetanes |

Enzymes are highly efficient and selective catalysts that can be employed for the synthesis of enantiopure compounds. Biocatalytic methods often offer advantages in terms of mild reaction conditions and high stereoselectivity. For the synthesis of this compound, several biocatalytic approaches could be envisioned.

One potential strategy involves the kinetic resolution of a racemic mixture of the amine using a lipase. In this process, the enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. Another approach could utilize a transaminase to convert 2-ethyl-2-methyloxetan-3-one into the corresponding chiral amine. Transaminases are capable of catalyzing the asymmetric synthesis of amines from ketones with high enantiomeric excess. The success of this approach would depend on the identification of a suitable transaminase that accepts the substituted oxetanone as a substrate.

Diastereoselective Transformations Involving this compound

Once enantiopure this compound is obtained, it can be used as a chiral building block in the synthesis of more complex molecules. The existing stereocenters in the molecule can influence the stereochemical outcome of subsequent reactions, leading to diastereoselective transformations.

For example, the amine functionality can be acylated or alkylated. If the acylating or alkylating agent contains a chiral center, the reaction can proceed with diastereoselectivity, favoring the formation of one diastereomer over the other. The stereochemical course of such reactions would be influenced by the steric and electronic properties of the substituents on the oxetane ring and the nature of the electrophile. The rigid conformation of the oxetane ring can play a significant role in directing the approach of the incoming reagent, leading to high levels of diastereoselectivity. Such diastereoselective reactions are valuable for the construction of molecules with multiple stereocenters in a controlled manner.

Advanced Spectroscopic and Structural Analysis Methodologies for 2 Ethyl 2 Methyloxetan 3 Amine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 2-Ethyl-2-methyloxetan-3-amine, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The protons on the carbon adjacent to the amine nitrogen are deshielded and typically appear in the δ 2.3-3.0 ppm range. libretexts.org The primary amine (-NH₂) protons themselves are often observed as a broad signal between δ 0.5 and 5.0 ppm, with the exact chemical shift being highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange. ntu.edu.sg Addition of D₂O would cause the -NH₂ signal to disappear, confirming its assignment. libretexts.org The protons of the oxetane (B1205548) ring methylene (B1212753) (-OCH₂-) are expected to resonate further downfield due to the electronegativity of the oxygen atom. In substituted oxetanes, these protons typically appear around δ 4.3-4.9 ppm. illinois.edu The alkyl substituents (ethyl and methyl groups) would appear in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. Carbons bonded to the electronegative oxygen and nitrogen atoms are deshielded and appear at higher chemical shifts. The carbon atom bonded to the amine group (C3) would be found in the δ 30-60 ppm range. ntu.edu.sg The quaternary carbon (C2) bonded to the oxygen, ethyl, and methyl groups would also be in a distinct region. The oxetane methylene carbon (C4) is deshielded by the adjacent oxygen atom.

Predicted NMR Data: Based on established chemical shift ranges for analogous structures, a predicted set of NMR data for this compound is presented below.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ (on C2) | ~1.3 | ~24 |

| -CH₂CH₃ (ethyl) | ~1.7 (CH₂) | ~29 (CH₂) |

| ~0.9 (CH₃) | ~8 (CH₃) | |

| C2 (quaternary) | - | ~78 |

| C3-H (methine) | ~3.0 - 3.5 | ~55 - 65 |

| C4-H₂ (oxetane) | ~4.3 - 4.9 | ~70 - 75 |

| -NH₂ | 0.5 - 5.0 (broad) | - |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound (C₇H₁₅NO), the molecular ion peak ([M]⁺˙) would be expected at an m/z corresponding to its molecular weight. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound (MW = 129.20 g/mol ). jove.comjove.com

The fragmentation of the molecular ion provides valuable structural clues. Aliphatic amines characteristically undergo α-cleavage , where the bond between the carbon adjacent to the nitrogen (the α-carbon) and a neighboring atom is broken. libretexts.orglibretexts.org This process is driven by the formation of a stable, resonance-stabilized iminium cation. jove.com For this compound, several α-cleavage pathways are possible:

Cleavage of the C2-C3 bond: This is a primary fragmentation pathway for the oxetane ring itself, leading to the loss of the substituted portion.

Cleavage adjacent to the amine: Loss of the largest alkyl group from the carbon bearing the nitrogen is often favored. whitman.edu

Other potential fragmentation pathways include the loss of small neutral molecules or ring-opening reactions characteristic of cyclic ethers. nsf.govresearchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 129 | [C₇H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 114 | [C₆H₁₂NO]⁺ | Loss of methyl radical (•CH₃) from ethyl group or C2 |

| 100 | [C₅H₁₀NO]⁺ | Loss of ethyl radical (•C₂H₅) from C2 (α-cleavage) |

| 86 | [C₄H₈NO]⁺ | Ring cleavage and loss of propene (C₃H₆) |

| 72 | [C₃H₇NO]⁺˙ | Transannular cleavage of the oxetane ring |

| 57 | [C₃H₇N]⁺ | α-cleavage at C2-C3 with rearrangement |

| 44 | [CH₄N]⁺ | Cleavage yielding the [CH₂=NH₂]⁺ fragment |

Note: The base peak would likely result from the formation of the most stable cation, often an α-cleavage product.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

For this compound, the key functional groups are the primary amine (-NH₂) and the cyclic ether (oxetane).

N-H Vibrations: Primary amines exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. openstax.orglibretexts.org A broad N-H bending (scissoring) vibration is typically observed around 1550-1650 cm⁻¹. msu.eduyoutube.com

C-O-C Vibrations: The strained four-membered oxetane ring displays a characteristic C-O-C asymmetric stretching vibration. For the parent oxetane, this appears around 980 cm⁻¹.

C-N Vibrations: The C-N stretching absorption for aliphatic amines is found in the 1000-1250 cm⁻¹ range. msu.edu

C-H Vibrations: Standard aliphatic C-H stretching vibrations from the methyl and ethyl groups will be present in the 2850-3000 cm⁻¹ region. libretexts.org

Interactive Data Table: Characteristic Infrared Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 (two bands) | Medium, Sharp |

| C-H Stretch (aliphatic) | Alkyl (CH₃, CH₂) | 2850 - 3000 | Strong |

| N-H Bend (scissoring) | Primary Amine | 1550 - 1650 | Medium, Broad |

| C-N Stretch | Aliphatic Amine | 1000 - 1250 | Medium-Weak |

| C-O-C Stretch (asymmetric) | Oxetane Ether | ~980 | Strong |

| N-H Wag | Primary Amine | 650 - 900 | Medium, Broad |

X-ray Crystallography for Solid-State Structure Determination of Oxetane-Amine Derivatives

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. While a crystal structure for this compound itself is not publicly available, analysis of related oxetane derivatives provides significant insight into its expected solid-state structure.

The unsubstituted oxetane ring is not perfectly planar but adopts a slightly puckered conformation to relieve ring strain, with a reported puckering angle of about 8.7°. beilstein-journals.org The endocyclic bond angles deviate significantly from the ideal tetrahedral angle, with the C-O-C angle being approximately 90.2° and the C-C-C angle around 84.8°. acs.org The introduction of substituents, particularly at the 2- and 3-positions, is known to increase the degree of puckering due to increased steric and eclipsing interactions. acs.orgutexas.edu

For this compound, a crystal structure would precisely define the relative stereochemistry (cis/trans) between the substituents at C2 and C3, the puckering of the oxetane ring, and the preferred conformation of the ethyl and amine groups. Furthermore, intermolecular interactions, such as hydrogen bonding involving the primary amine, would be clearly delineated, providing insight into the crystal packing arrangement.

Computational and Theoretical Chemistry Studies on 2 Ethyl 2 Methyloxetan 3 Amine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are foundational in determining the electronic landscape and inherent stability of a molecule. By solving approximations of the Schrödinger equation, these methods map electron distribution and calculate molecular energies.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, striking an effective balance between accuracy and computational demand. It is the method of choice for investigating the electronic structure of molecules like 2-Ethyl-2-methyloxetan-3-amine.

A typical DFT study commences with geometry optimization to locate the molecule's most stable three-dimensional arrangement. Using a functional and basis set, such as B3LYP/6-31G*, the calculation finds the lowest energy conformation. nih.gov From this optimized structure, a wealth of electronic properties can be derived. For instance, isodesmic reactions can be computationally designed to calculate the gas-phase heat of formation with high accuracy by canceling out systematic errors. nih.gov Furthermore, DFT allows for the calculation of reactivity descriptors, such as chemical hardness, which provides insight into the molecule's kinetic stability. nih.gov

Table 1: Illustrative DFT-Calculated Properties for an Oxetane (B1205548) Derivative The following data are representative examples of what a DFT calculation might yield for a molecule structurally similar to this compound.

| Property | Illustrative Value | Description |

| Heat of Formation (gas) | -145 kJ/mol | The enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. |

| Dipole Moment | 2.6 D | A measure of the net molecular polarity resulting from the charge distribution. |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating the tendency to donate electrons. |

| LUMO Energy | 1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the tendency to accept electrons. |

| HOMO-LUMO Gap | 8.3 eV | The energy difference between the HOMO and LUMO, which correlates with chemical reactivity and electronic excitation energy. |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are derived directly from first principles of quantum mechanics, without empirical parameterization. These methods, while computationally intensive, offer a higher level of accuracy. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are considered gold standards for energetic predictions.

For this compound, high-level ab initio calculations would be invaluable for:

Validating DFT Results: Comparing energies from a method like CCSD(T) against DFT results helps to benchmark the accuracy of the chosen functional.

Resolving Subtle Energetic Differences: The precise energy differences between various molecular conformations can be determined, which is crucial for understanding its structural preferences.

Characterizing Non-covalent Interactions: These methods excel at describing weak interactions, such as intramolecular hydrogen bonds that may exist between the amine group and the oxetane oxygen.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

To capture the dynamic nature of molecules, researchers turn to Molecular Dynamics (MD) simulations. By applying classical mechanics, MD simulations track the motions of atoms over time, providing a moving picture of molecular behavior.

An MD simulation of this compound, typically in a simulated solvent environment, could reveal:

Conformational Landscape: The oxetane ring is known to have a puckered conformation, and the side chains can rotate freely. acs.orgnih.gov MD simulations can explore the accessible conformations and the transitions between them, revealing the molecule's flexibility.

Solvation Structure: The simulation would show how solvent molecules, such as water, organize around the polar amine and ether functionalities, which is critical for understanding its solubility.

Bulk Properties: By simulating many molecules together, MD can predict properties of the bulk material, such as density and diffusion coefficients, arising from intermolecular forces.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which serves as a vital tool for structure verification when compared against experimental measurements.

For this compound, several spectroscopic properties can be accurately predicted:

Vibrational Spectra (IR/Raman): DFT calculations can compute the vibrational frequencies corresponding to the stretching and bending of bonds. This predicted spectrum can be overlaid with an experimental one to assign specific peaks to molecular motions.

NMR Spectra: The chemical shifts of ¹H, ¹³C, and other active nuclei can be calculated. This is a powerful method for confirming the connectivity and chemical environment of atoms within the molecule.

Electronic Circular Dichroism (ECD): For chiral molecules, Time-Dependent DFT (TDDFT) can predict the ECD spectrum, which is essential for determining the absolute stereochemistry of the compound. rsc.org

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table provides hypothetical data to demonstrate the typical level of agreement between computational predictions and laboratory measurements.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| C-O-C Asymmetric Stretch (IR) | 980 cm⁻¹ | 985 cm⁻¹ |

| N-H Wag (IR) | 750 cm⁻¹ | 755 cm⁻¹ |

| ¹³C NMR (Carbon adjacent to Nitrogen) | 58 ppm | 57 ppm |

| ¹H NMR (Proton on Carbon adjacent to Nitrogen) | 3.2 ppm | 3.1 ppm |

Reaction Mechanism Elucidation Through Computational Pathways and Transition State Analysis

Computational chemistry provides the means to explore the intricate pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states, intermediates, and the most favorable reaction mechanism.

For reactions involving this compound, such as the characteristic ring-opening reactions of oxetanes or reactions involving the amine nucleophile, computational studies can:

Locate Transition States: These are the energetic bottlenecks of a reaction. Identifying their structure and energy is key to understanding reaction kinetics.

Confirm Reaction Pathways: Following the reaction path downhill from a transition state (an Intrinsic Reaction Coordinate or IRC analysis) confirms that it connects the intended reactants and products. This approach has been used to clarify mechanisms in oxetane chemistry. beilstein-journals.orgnih.gov

Design Principles for Novel Oxetane-Amine Architectures based on Theoretical Insights

The true power of computational chemistry lies in its predictive capabilities, which can guide the rational design of new molecules. The oxetane motif is of significant interest in medicinal chemistry, as its inclusion can favorably modulate properties like solubility, metabolic stability, and basicity. acs.orgnih.gov

Theoretical insights can establish design principles for new oxetane-amines:

Modulating Basicity (pKa): The electron-withdrawing effect of the oxetane oxygen is known to lower the pKa of a neighboring amine. nih.gov DFT calculations can precisely quantify this effect and predict how different substituents on the ring would further tune the amine's basicity.

Controlling Conformation: The three-dimensional shape of a molecule is critical for its biological activity. Computational modeling can predict how structural modifications will lock the molecule into specific conformations. acs.org

Optimizing Physicochemical Properties: Properties such as lipophilicity (logP) and aqueous solubility can be predicted computationally. This enables the in silico screening of virtual libraries of compounds to identify candidates with desirable drug-like properties before committing to synthetic efforts. researchgate.netresearchgate.net For instance, the replacement of a gem-dimethyl group with an oxetane has been shown to be a successful strategy for increasing solubility. researchgate.net

By systematically applying these computational tools, researchers can move beyond serendipity and towards the rational, theory-driven design of novel oxetane-amine architectures tailored for specific applications.

Advanced Applications of 2 Ethyl 2 Methyloxetan 3 Amine in Academic Research

Utilization as a Versatile Synthetic Building Block in Organic Chemistry

The bifunctional nature of 2-Ethyl-2-methyloxetan-3-amine, featuring both an electrophilic center upon ring-opening and a nucleophilic amine, makes it a highly valuable building block in synthetic organic chemistry.

Precursor in Complex Heterocyclic Synthesis

The strained oxetane (B1205548) ring is a key feature that can be exploited for the synthesis of more complex heterocyclic systems. The ring-opening of oxetanes can be initiated under a variety of conditions, yielding functionalized products that are primed for subsequent cyclization reactions. researchgate.net

Research on related 3-amido oxetanes has shown that Lewis acid catalysis can trigger an intramolecular ring-opening and cyclization cascade to efficiently produce 2-oxazolines, which are prevalent in numerous natural products and bioactive molecules. nih.gov This strategy takes advantage of the oxetane's propensity to act as a precursor to a 1,3-diol equivalent. A similar pathway can be envisioned for this compound, where the amine group, after conversion to an amide or related nucleophilic species, could intramolecularly open the oxetane ring to form substituted nitrogen-containing five- or six-membered heterocycles.

Furthermore, reactions involving the ring expansion of oxetanes provide another avenue to diverse heterocyclic structures. rsc.orgresearchgate.net For instance, the reaction of oxetanes with α-imino carbenes under rhodium catalysis can lead to the formation of 2-imino tetrahydrofurans or even larger aza-macrocycles, depending on the reaction conditions. rsc.org The presence of the amine group in this compound offers a handle for directing such transformations or for further functionalization after the core heterocyclic system has been constructed.

| Reaction Type | Reactant with Oxetane | Resulting Heterocycle | Catalyst/Conditions |

| Intramolecular Cyclization | Pendant Amide Group | 2-Oxazoline | In(OTf)₃ |

| Ring Expansion | α-Imino Carbene | 2-Imino Tetrahydrofuran | Rh(II) Catalyst |

| Aza-Michael Addition | NH-Heterocycles | Functionalized Amino Acids | DBU-catalysis |

This table illustrates potential heterocyclic syntheses based on the known reactivity of the oxetane core.

Scaffold for Novel Molecular Architecture Construction

A molecular scaffold serves as a core structure upon which other molecular fragments can be assembled to create complex, three-dimensional molecules. The rigid, non-planar structure of the oxetane ring in this compound, combined with the readily functionalizable amine group, makes it an attractive candidate for this purpose.

The synthesis of novel amino acid derivatives containing oxetane rings has been achieved through aza-Michael additions, highlighting the utility of the oxetane framework in building complex molecules with potential biological activity. nih.govnih.gov The ethyl and methyl groups at the 2-position provide steric bulk and a defined three-dimensional shape, which can influence the orientation of substituents attached to the amine. This controlled spatial arrangement is crucial in fields like drug discovery, where the specific geometry of a molecule dictates its interaction with biological targets. The oxetane moiety itself has been shown to be a metabolically stable isostere for gem-dimethyl and carbonyl groups, often improving physicochemical properties of drug candidates. acs.orgacs.org

Role in Polymer Chemistry Research

The dual functionality of this compound allows it to participate in polymerization reactions in multiple ways, either as a monomer that introduces unique structural features into the polymer backbone or as a functional initiator.

Monomer in Controlled Polymerization Methodologies (e.g., inspired by oxazoline (B21484) polymerization)

Oxetanes are known to undergo cationic ring-opening polymerization (CROP) due to their inherent ring strain of approximately 107 kJ/mol. wikipedia.org This process yields polyethers, and the substitution pattern on the oxetane ring significantly influences the properties of the resulting polymer. wikipedia.org Symmetrically disubstituted oxetanes, similar to the 2,2-disubstituted pattern in this compound, tend to produce crystalline polymers. wikipedia.org

The polymerization of this compound via CROP would result in a polyether backbone with pendant aminomethyl groups. This structure is analogous to polymers derived from the well-studied polymerization of 2-oxazolines, which, after hydrolysis, also yield polymers with amine functionalities. The presence of the primary amine group would require a protection strategy prior to cationic polymerization to prevent side reactions. Alternatively, the amine could potentially act as an initiator or a transfer agent in other polymerization systems. The development of energetic polymers from oxetane derivatives further underscores the versatility of this monomer class in creating specialized materials. uni-muenchen.de

Influence of Oxetane-Amine Structure on Polymer Properties and Self-Assembly

This pH-responsive behavior is a key driver for the self-assembly of polymers into complex nanostructures like micelles or vesicles. researchgate.net The interplay between the hydrophilic (protonated amine, ether backbone) and hydrophobic (deprotonated amine, ethyl/methyl groups) segments can be finely tuned by adjusting the pH. The cyclic nature of the original monomer, when incorporated into more complex architectures, can also have a profound effect on self-assembly, often leading to different morphologies compared to linear analogues. rsc.orgnih.gov The self-assembly of polymers containing cyclic ethers like crown ethers has been extensively studied, demonstrating the formation of hierarchical supramolecular structures. nih.gov

| Polymer Feature | Originating Moiety | Influence on Property |

| Polyether Backbone | Oxetane Ring-Opening | Flexibility, Thermal Stability, Hydrophilicity |

| Pendant Amine Group | 3-Amine Substituent | pH-Responsiveness, Metal Coordination Site |

| Ethyl/Methyl Groups | 2-Position Substituents | Hydrophobicity, Steric Influence on Assembly |

This table summarizes the expected influence of the monomer's structural components on final polymer properties.

Exploration as a Ligand or Catalyst Component in Transition Metal Chemistry Research

The primary amine group of this compound makes it a classic Lewis base, capable of coordinating to transition metal centers. Furthermore, the oxygen atom of the oxetane ring could potentially act as a secondary coordination site, allowing the molecule to function as a bidentate N,O-ligand. Such amino-ether or amino-alcohol ligands are valuable in catalysis.

Amino acids and their derivatives are widely used as chiral ligands in transition metal-catalyzed asymmetric synthesis. mdpi.commdpi.com The structural rigidity and defined stereochemistry they provide are key to achieving high enantioselectivity. While this compound is achiral, its rigid four-membered ring can enforce a specific geometry upon coordination to a metal. This can influence the steric environment around the catalytic center, which is crucial for controlling reactivity and selectivity.

The use of multidentate amine ligands is common in various catalytic processes, including atom transfer radical polymerization (ATRP) and oxidation reactions. vt.edu The combination of a nitrogen donor with a potentially coordinating ether oxygen in a constrained geometry could lead to unique catalytic activity. For example, cobalt-catalyzed radical ring-opening of oxetanes has been demonstrated, suggesting that the oxetane moiety itself can interact productively with transition metal complexes. researchgate.net The exploration of this compound as a ligand could therefore open new avenues in the design of catalysts for a range of organic transformations. acs.org

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity for Oxetane-Amines

While classical methods for oxetane (B1205548) synthesis, such as the Paternò-Büchi reaction, have been foundational, they often face limitations regarding substrate scope, selectivity, and harsh reaction conditions like the requirement for UV light. acs.orgnih.gov The future of oxetane-amine synthesis is geared towards overcoming these challenges by developing more versatile, efficient, and selective methodologies. A significant trend is the move away from de novo ring construction towards the functionalization of pre-formed oxetane building blocks, most notably 3-oxetanone. beilstein-journals.orgchemrxiv.org

Emerging strategies are introducing innovative synthetic disconnections. For instance, methodologies that access oxetanes from readily available alcohols via C–H functionalization represent a significant leap forward, expanding the range of accessible structures from ubiquitous starting materials. nih.gov Another promising frontier is the use of oxetane sulfonyl fluorides (OSFs) as stable precursors that, under mild thermal conditions, generate reactive carbocation intermediates. acs.org This allows for coupling with a wide array of nucleophiles, including diverse amines, to forge the critical C-N bond with high efficiency. beilstein-journals.orgacs.org Future work will likely focus on refining these methods to achieve higher diastereoselectivity and enantioselectivity, which remains a challenge in four-membered ring synthesis, and expanding the tolerance for sensitive functional groups. researchgate.net

| Synthetic Strategy | Key Features | Advantages | Future Research Focus |

|---|---|---|---|

| Paternò-Büchi Cycloaddition | [2+2] photocycloaddition of a carbonyl compound and an alkene. acs.org | Direct formation of the oxetane ring. | Improving substrate scope, regioselectivity, and developing visible-light mediated versions. nih.gov |

| Derivatization of 3-Oxetanone | Utilizes a common building block for reactions like reductive amination. acs.org | Access to a wide variety of 3-substituted oxetanes; high functional group compatibility. beilstein-journals.org | Development of new, readily accessible oxetane building blocks. acs.org |

| Alcohol C–H Functionalization | Forms the oxetane ring from an acyclic alcohol precursor. nih.gov | Novel synthetic disconnection; utilizes common starting materials. acs.org | Enhancing yields for primary alcohols and improving diastereoselectivity. nih.gov |

| Defluorosulfonylation (deFS) | Uses oxetane sulfonyl fluorides (OSFs) as carbocation precursors for coupling with amines. acs.org | Mild thermal conditions; broad nucleophile scope; high functional group tolerance. acs.org | Expanding the range of OSF precursors and asymmetric coupling reactions. |

Deeper Mechanistic Understanding of Complex Reactivity Profiles in Oxetane-Amine Systems

The reactivity of oxetane-amines is a delicate balance between the stability of the strained four-membered ring and the nucleophilicity of the amine. The inherent ring strain (approx. 106 kJ·mol⁻¹) makes the oxetane susceptible to ring-opening reactions, particularly under Lewis acidic conditions. beilstein-journals.orgresearchgate.net However, recent studies have shown that the oxetane core is significantly more robust to a variety of reaction conditions than previously assumed. chemrxiv.org A key area for future research is to precisely map the boundaries of this stability.

Understanding the mechanistic pathways of reactions involving oxetanes is critical for controlling outcomes. Kinetic and computational studies are increasingly being employed to probe whether reactions proceed via SN1 or SN2 pathways, which can be influenced by substitution patterns and reaction conditions. beilstein-journals.org For instance, reactions of oxetane sulfonyl fluorides are proposed to proceed through an SN1 mechanism involving a transient oxetane carbocation. beilstein-journals.org Furthermore, the strong σ-electron-withdrawing nature of the oxetane ring has a notable effect on the basicity of proximal amines, a property that is highly valuable in medicinal chemistry. acs.org Future investigations will focus on quantifying these electronic effects more precisely and leveraging them to fine-tune the reactivity and physicochemical properties of drug candidates.

Integration with Flow Chemistry and Automated Synthesis Platforms for Oxetane-Amine Production

The transition from traditional batch synthesis to continuous-flow chemistry is a major trend in modern chemical production, offering significant advantages in safety, efficiency, and scalability. nih.gov The production of oxetane-amine building blocks is particularly well-suited for this technology. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial when dealing with strained or reactive intermediates. nih.govsoci.org

Future research will focus on developing end-to-end automated synthesis platforms for oxetane-amines. beilstein-journals.org These systems would integrate flow reactors with in-line purification and real-time analytical techniques (e.g., LC/MS), enabling rapid reaction optimization and the automated generation of chemical libraries. soci.org Such platforms can accelerate the drug discovery process by quickly producing a diverse range of oxetane-amine analogs for biological screening. nih.gov The ability to safely handle hazardous reagents and perform high-pressure reactions in a contained flow system will further expand the accessible chemical space for these valuable scaffolds. soci.org

Exploration of Bio-orthogonal Reactivity and Chemoselective Transformations for Oxetane-Amine Derivatives

Bio-orthogonal chemistry, which involves reactions that can proceed in a biological environment without interfering with native processes, is a powerful tool for chemical biology. nih.govenamine.net The unique structure of oxetane-amines, possessing both a nucleophilic amine and a latent electrophilic oxetane ring, makes them intriguing candidates for developing novel chemoselective and bio-orthogonal transformations. rsc.org The 1,3-relationship between the amine and the ring oxygen helps to inhibit self-reaction, making the molecule a stable yet reactive platform. rsc.org

Future research will explore the derivatization of the oxetane-amine core with functionalities that can participate in established bio-orthogonal reactions. For example, an oxetane-azide derivative can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. acs.org A key goal is to develop transformations that selectively target either the amine or the oxetane ring in the presence of complex biological molecules. This could involve designing novel electrophiles that react selectively with the amine or developing new catalysts that activate the oxetane ring for opening under biocompatible conditions. Such advancements would enable the precise labeling and tracking of biomolecules modified with oxetane-amine probes.

Design of Next-Generation Oxetane-Amine Scaffolds for Advanced Chemical Biology Probes and Materials Science

The role of oxetanes as bioisosteres for gem-dimethyl and carbonyl groups is well-established, where their incorporation can improve key drug properties like aqueous solubility, metabolic stability, and lipophilicity. acs.orgacs.org The next wave of innovation will focus on designing more complex and functionally diverse oxetane-amine scaffolds to access unexplored chemical space. researchgate.net This includes the development of novel spirocyclic systems and conformationally rigid structures that can present appended functionalities in precise three-dimensional orientations. acs.orgresearchgate.net

These next-generation scaffolds will serve as platforms for creating sophisticated chemical biology probes. By combining the property-modulating effects of the oxetane-amine core with specific reporter groups or reactive handles, researchers can design tools for target identification and validation. In materials science, the unique combination of polarity, rigidity, and reactivity offered by oxetane-amines makes them attractive monomers for the synthesis of advanced polymers and functional materials. acs.org Future work will explore the polymerization of bespoke oxetane-amine monomers to create materials with tailored thermal, mechanical, and optical properties.

Q & A

Q. What safety protocols are critical when handling this compound in aqueous environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.